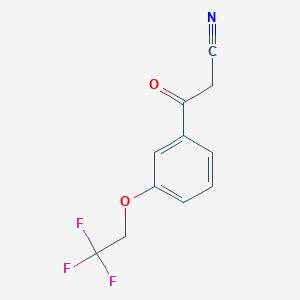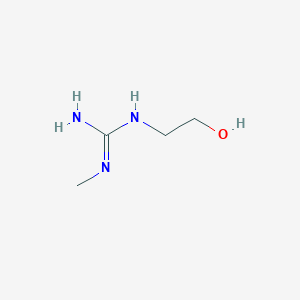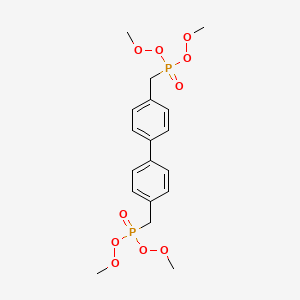![molecular formula C8H4BrFO3 B15203830 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzo[d][1,3]dioxin-4-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through several synthetic routes. One common method involves the direct synthesis from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the formation of the benzo[d][1,3]dioxin-4-one core structure with the desired bromine and fluorine substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalyst- and additive-free methods have been developed to construct benzo[d][1,3]dioxin-4-one derivatives, which are important structural units in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Amidation Reactions: The benzo[d][1,3]dioxin-4-one core can react with primary amines to form salicylamides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Copper(I) iodide (CuI)
- Sodium bicarbonate (NaHCO3)
- Acetonitrile (CH3CN)
- Primary amines for amidation reactions .
Major Products
The major products formed from the reactions of this compound include various substituted benzo[d][1,3]dioxin-4-one derivatives and salicylamides .
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
- Chemistry : It is used as an intermediate in the synthesis of multiple-substituted benzene derivatives, which are valuable in various chemical reactions and processes .
- Biology : The compound’s derivatives have potential applications in biological studies, particularly in the development of new bioactive molecules.
- Medicine : Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various medical conditions.
- Industry : The compound is used in the production of insecticides and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound. Generally, the compound’s unique structure allows it to interact with enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
- 4H-benzo[d][1,3]dioxin-4-one : The parent compound without bromine and fluorine substitutions.
- 6-Bromo-4H-benzo[d][1,3]dioxin-4-one : A similar compound with only a bromine substitution.
- 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one : A similar compound with only a fluorine substitution.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H4BrFO3 |
|---|---|
Molekulargewicht |
247.02 g/mol |
IUPAC-Name |
6-bromo-7-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-2H,3H2 |
InChI-Schlüssel |
KOPMEXJRDUNNLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC(=C(C=C2C(=O)O1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

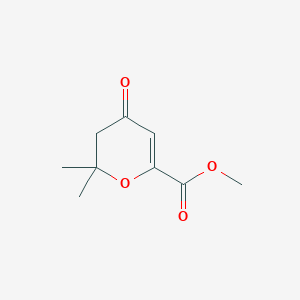
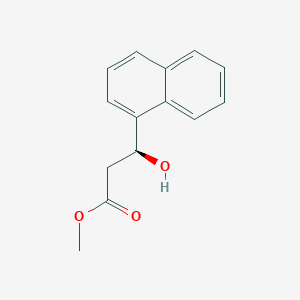
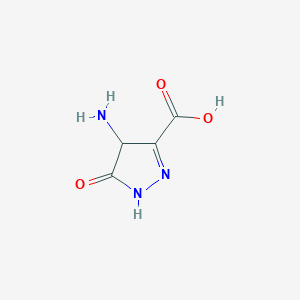
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
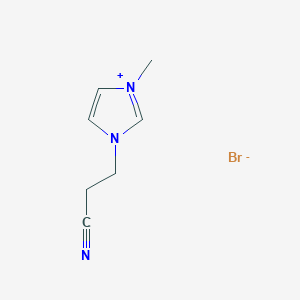
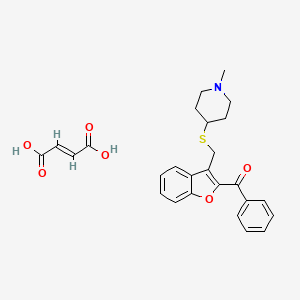
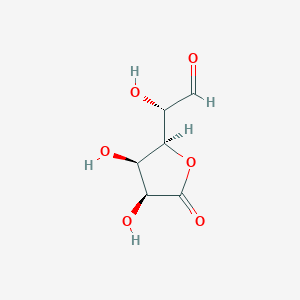
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

